molecular formula C44H46N2O8 B12297760 rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid

rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid

Cat. No.: B12297760
M. Wt: 730.8 g/mol
InChI Key: CTFSBZHOAQNCKZ-FGYPTBLJSA-N
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Description

rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid: is a complex organic compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group of amino acids during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or other methylating agents.

    Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. This step protects the amine group of the piperidine ring.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated synthesis equipment to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring, such as reducing carbonyl groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: The compound is widely used in peptide synthesis as a protecting group for amines, allowing for selective deprotection and coupling reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.

Biology:

    Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying structure-function relationships.

    Drug Development: It is employed in the design and synthesis of peptide-based drugs and inhibitors.

Medicine:

    Therapeutic Agents: The compound is investigated for its potential use in developing therapeutic agents targeting specific biological pathways.

    Diagnostic Tools: It is used in the synthesis of labeled peptides for diagnostic imaging and assays.

Industry:

    Pharmaceutical Manufacturing: The compound is utilized in the large-scale production of peptide-based pharmaceuticals.

    Biotechnology: It is employed in the development of biotechnological applications, including biosensors and biocatalysts.

Mechanism of Action

The mechanism of action of rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group of amino acids, preventing unwanted side reactions during peptide coupling. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain.

Comparison with Similar Compounds

    Fmoc-L-phenylalanine: Similar to rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid, Fmoc-L-phenylalanine is used in peptide synthesis as a protecting group for the amine group.

    Fmoc-L-alanine: Another compound used in peptide synthesis, Fmoc-L-alanine, serves a similar purpose in protecting the amine group during coupling reactions.

Uniqueness: The uniqueness of this compound lies in its specific structure, which includes a piperidine ring and a methyl group. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C44H46N2O8

Molecular Weight

730.8 g/mol

IUPAC Name

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-4-carboxylic acid;(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-4-carboxylic acid

InChI

InChI=1S/2C22H23NO4/c2*1-14-12-15(21(24)25)10-11-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2*2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t2*14-,15-/m10/s1

InChI Key

CTFSBZHOAQNCKZ-FGYPTBLJSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.C[C@H]1C[C@H](CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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